molecular formula C17H26N2O3S B5884998 N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide

N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5884998
M. Wt: 338.5 g/mol
InChI Key: AJFZCVQTVJEXEF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide is an organic compound with the molecular formula C17H26N2O3S It is characterized by the presence of a cyclohexyl group, an ethyl group, and a methylsulfonyl group attached to an anilino moiety, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Anilino Intermediate: The starting material, 2-ethyl aniline, undergoes a sulfonylation reaction with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-ethyl-N-methylsulfonylaniline.

    Acetamide Formation: The intermediate is then reacted with chloroacetic acid in the presence of a base to form the acetamide derivative.

    Cyclohexylation: Finally, the acetamide derivative is reacted with cyclohexylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the removal of oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-ethyl-2-(methylamino)acetamide
  • N-cyclohexyl-2-benzothiazolesulfenamide
  • N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate

Uniqueness

N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-14-9-7-8-12-16(14)19(23(2,21)22)13-17(20)18-15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZCVQTVJEXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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